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molecular formula C15H21NO3 B039692 1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine CAS No. 113225-07-3

1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine

Cat. No. B039692
M. Wt: 263.33 g/mol
InChI Key: VWRZNLHDQXFHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895605B2

Procedure details

1-methyl-4-piperidone (340 g, 3.0 mol) was added slowly, to a solution of 1,3,5-trimethoxybenzene (500 g, 2.97 mol) in glacial acetic acid (600 mL), maintaining the temperature of the reaction mixture below 40° C. Conc. HCl (450 mL) was added over 20 min. The temperature was raised to 85-90° C. and the reaction mixture was stirred for 3.5 h. It was allowed to cool to 40° C., poured over crushed ice (4 kg) and stirred for 20 min. The precipitate of unreacted 1,3,5-trimethoxybenzene was filtered off. The filtrate was basified, below 10° C., to pH 11-12 using a 50% aqueous NaOH solution. The off white solid obtained was filtered, washed with water and dried to obtain the compound, 1-methyl-4-(2,4,6-trimethoxy-phenyl)-1,2,3,6-tetrahydropyridine.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:9][O:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[CH:12]=1.Cl>C(O)(=O)C>[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:12]2[C:13]([O:19][CH3:20])=[CH:14][C:15]([O:17][CH3:18])=[CH:16][C:11]=2[O:10][CH3:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
500 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
4 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The precipitate of unreacted 1,3,5-trimethoxybenzene was filtered off
CUSTOM
Type
CUSTOM
Details
was basified, below 10° C., to pH 11-12
CUSTOM
Type
CUSTOM
Details
The off white solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CN1CCC(=CC1)C1=C(C=C(C=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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